molecular formula C22H20N2O4S B2811416 N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 330190-18-6

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No. B2811416
CAS RN: 330190-18-6
M. Wt: 408.47
InChI Key: DSMWUFZCDJAFTL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide, also known as AMBS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AMBS is a small molecule that has been synthesized through various methods and has shown promising results in several scientific studies.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Benzamide derivatives, including N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide, are synthesized through various chemical reactions and evaluated for their biological activities. For instance, a study detailed the synthesis and biological evaluation of novel benzenesulfonamide derivatives, revealing that some compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also included molecular docking and Density Functional Theory (DFT) calculations to understand the interactions and properties of these compounds (Fahim & Shalaby, 2019).

Anticancer Potential

  • Another research effort focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This study highlighted the potential of benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Activities

  • Research into N-ethyl-N-methylbenzenesulfonamide derivatives uncovered their efficacy as antimicrobial and antiproliferative agents. A particular emphasis was placed on the synthesis of a series of these derivatives and their evaluation against two human cell lines, showcasing the potential for treating microbial infections and cancer (Abd El-Gilil, 2019).

Anti-inflammatory and Analgesic Properties

  • The exploration of aminobenzensulfonamides derivatives of mefenamic acid for potential anti-inflammatory and analgesic properties was documented. These studies conducted in vivo acute anti-inflammatory activity assessments, revealing significant reduction in paw edema. This research underscores the role of benzamide derivatives in developing new anti-inflammatory drugs (Mahdi, 2017).

Anticonvulsant Effects

  • The anticonvulsant activities of N-(substituted)-4-aminobenzamides were investigated, highlighting the therapeutic potential of these compounds in treating epilepsy and seizures. This line of research focuses on synthesizing and testing analogues for their ability to inhibit seizures in animal models (Afolabi & Okolie, 2013).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-7-13-19(14-8-15)29(27,28)24-21-6-4-3-5-20(21)22(26)23-18-11-9-17(10-12-18)16(2)25/h3-14,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWUFZCDJAFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide

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